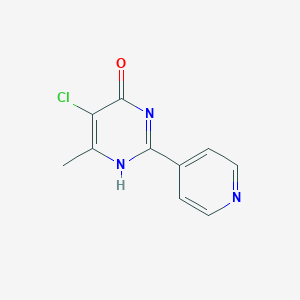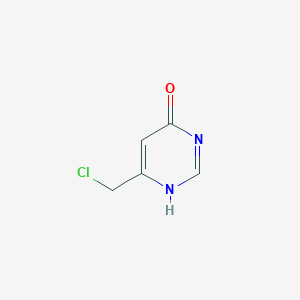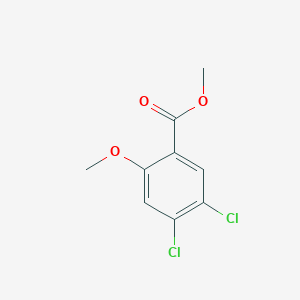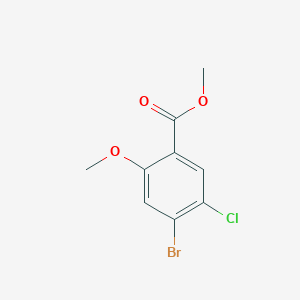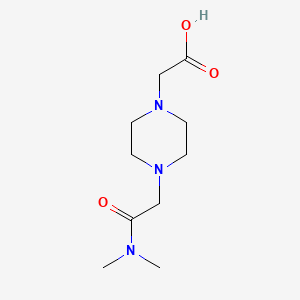![molecular formula C13H12N2O2S B7841634 [(6-Methyl-2-phenylpyrimidin-4-yl)thio]acetic acid](/img/structure/B7841634.png)
[(6-Methyl-2-phenylpyrimidin-4-yl)thio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(6-Methyl-2-phenylpyrimidin-4-yl)thio]acetic acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a thioacetic acid group attached to the pyrimidine ring, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Methyl-2-phenylpyrimidin-4-yl)thio]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-phenylpyrimidine-4-thiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the pyrimidine precursor, followed by the introduction of the thioacetic acid group through nucleophilic substitution reactions. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(6-Methyl-2-phenylpyrimidin-4-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The thioacetic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, alcohols, bases like sodium hydroxide, organic solvents like ethanol or methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
[(6-Methyl-2-phenylpyrimidin-4-yl)thio]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives with potential pharmaceutical applications.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active pyrimidines.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(6-Methyl-2-phenylpyrimidin-4-yl)thio]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioacetic acid group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyrimidine ring can also engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
[(6-Methyl-2-phenylpyrimidin-4-yl)thio]acetic acid can be compared with other pyrimidine derivatives, such as:
2-Thiopyrimidine: Similar in structure but lacks the acetic acid group, leading to different chemical reactivity and biological activity.
4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with distinct pharmacological properties.
Indole derivatives: Contain a different heterocyclic core but share some biological activities, such as antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-(6-methyl-2-phenylpyrimidin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-7-11(18-8-12(16)17)15-13(14-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGXYMFSXLTGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
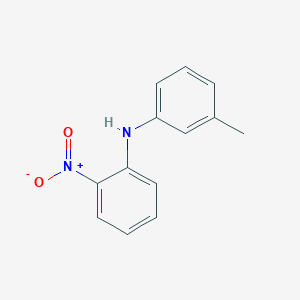
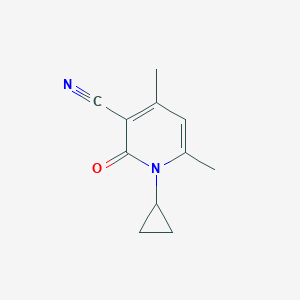

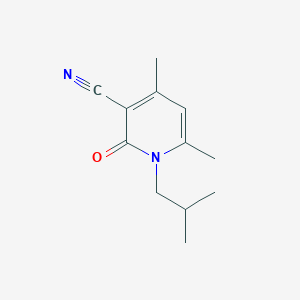

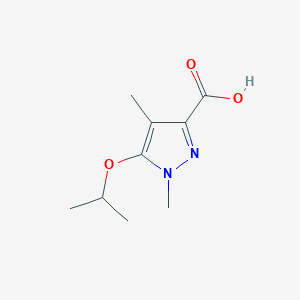

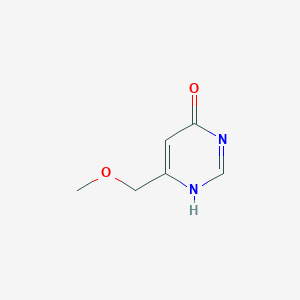
![{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B7841640.png)
